molecular formula C14H12O2 B1351255 9H-Xanthene-9-methanol CAS No. 5490-92-6

9H-Xanthene-9-methanol

Cat. No.: B1351255
CAS No.: 5490-92-6
M. Wt: 212.24 g/mol
InChI Key: XODHGYGQZLHGJZ-UHFFFAOYSA-N
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Description

9H-Xanthene-9-methanol is an organic compound belonging to the xanthene family. Xanthenes are tricyclic molecules with a dibenzo-γ-pyrone scaffold, known for their diverse biological activities and applications in various fields. This compound, specifically, features a hydroxymethyl group attached to the 9th position of the xanthene core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-methanol typically involves the reaction of xanthene with formaldehyde under acidic or basic conditions. One common method is the condensation of xanthene with paraformaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like Lewis acids or transition metal complexes can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthene-9-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 9H-xanthene-9-carboxaldehyde or further to 9H-xanthene-9-carboxylic acid.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 9H-xanthene-9-carboxaldehyde, 9H-xanthene-9-carboxylic acid.

    Reduction: Various this compound derivatives.

    Substitution: Halogenated or aminated xanthene derivatives.

Scientific Research Applications

9H-Xanthene-9-methanol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of xanthene dyes.

    Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe in biological assays.

    Medicine: this compound derivatives exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Xanthone: A structurally related compound with a ketone group at the 9th position instead of a hydroxymethyl group.

    9H-Xanthene-9-carboxaldehyde: An oxidation product of 9H-Xanthene-9-methanol with an aldehyde group.

    9H-Xanthene-9-carboxylic acid: A further oxidized form with a carboxylic acid group.

Uniqueness: this compound is unique due to its hydroxymethyl group, which provides versatility in chemical modifications and applications. Its derivatives can be tailored for specific biological or industrial purposes, making it a valuable compound in various research and development fields.

Properties

IUPAC Name

9H-xanthen-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODHGYGQZLHGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384280
Record name 9H-Xanthene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5490-92-6
Record name 9H-Xanthene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7.5 g of lithium aluminum hydride in 360 mL of dry ether was added dropwise a solution of 30 g of xanthene-9-carboxylic acid in 90 mL of freshly distilled THF at 0° C. over a period of 30 minutes. The mixture was stirred at room temperature until the color had changed from grey to brownish red (ca. 1.5 hours) The excess LiAlH4 was decomposed by the slow addition, while stirring, of a mixture of 60 mL of methanol and 25 mL of water at room temperature. The milky white suspension was filtered (sintered glass funnel) and rinsed with ether (3×50 mL). The filtrate was washed with water (2×200 mL), dried over anhydrous MgSO4 and the solvent was evaporated under reduced pressure to give 27.5 g (100%) of the crude alcohol as an off-white solid. Recrystallization from Skelly F--ether (2:1) afforded 23.59 g (86.4%) of the pure 9-xanthenemethanol as white crystals, m.p. 66°-68° C.; IR (KBr): 3290 cm-1 (OH); 1H NMR (CDCl3): δ b 1.70 (t, 1H, OH), 3.71 (dt, 2H, CH2), 4.09 (t, 1H, CH), 6.95-7.40 (m, 8H, aryl).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
100%

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